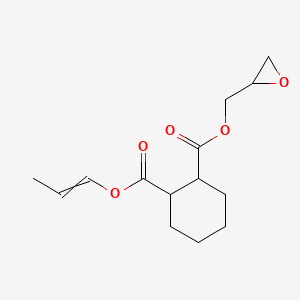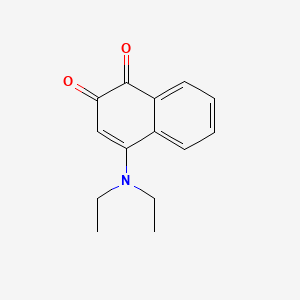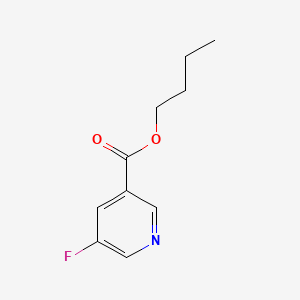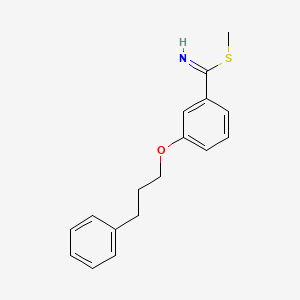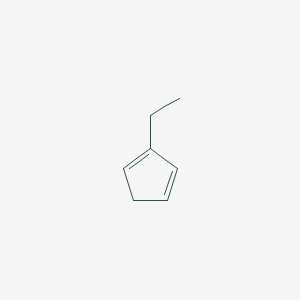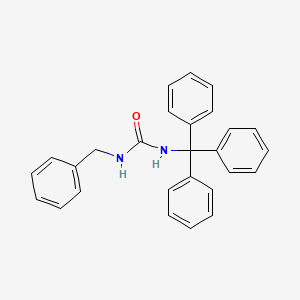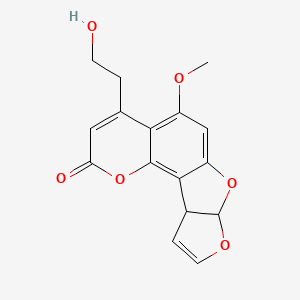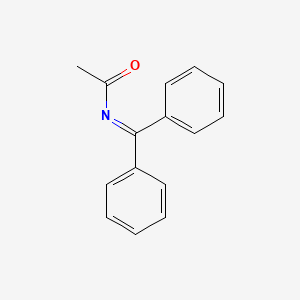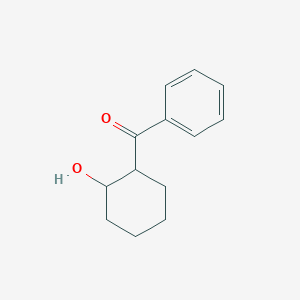![molecular formula C7H14N2OS2 B14700230 Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- CAS No. 24171-17-3](/img/structure/B14700230.png)
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- is an organic compound with the molecular formula C7H14N2OS2 and a molecular weight of 206.33 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a dimethylamino thioxomethylthio group. It is used in various chemical and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- typically involves the reaction of morpholine with dimethylamine and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into simpler thiol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted morpholine derivatives .
Aplicaciones Científicas De Investigación
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of pesticides, rubber chemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s thioxomethylthio group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: A simpler analog without the dimethylamino thioxomethylthio group.
Thiocarbamates: Compounds with similar sulfur-containing functional groups.
Dimethylamine Derivatives: Compounds containing the dimethylamino group.
Uniqueness
Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]- is unique due to its combination of a morpholine ring with a dimethylamino thioxomethylthio group, which imparts distinct chemical and biological properties. This makes it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
24171-17-3 |
|---|---|
Fórmula molecular |
C7H14N2OS2 |
Peso molecular |
206.3 g/mol |
Nombre IUPAC |
morpholin-4-yl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C7H14N2OS2/c1-8(2)7(11)12-9-3-5-10-6-4-9/h3-6H2,1-2H3 |
Clave InChI |
VVVIBEBOVMIUSK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=S)SN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



